molecular formula C20H20ClN3O B14189413 1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]- CAS No. 857532-46-8

1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-

Cat. No.: B14189413
CAS No.: 857532-46-8
M. Wt: 353.8 g/mol
InChI Key: LMQVASLLHRUDEK-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an azetidine ring and a chlorophenoxy group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]- involves multiple steps, including the formation of the pyrazole ring and the introduction of the azetidine and chlorophenoxy groups. The synthetic route typically starts with the preparation of the pyrazole core, followed by the attachment of the azetidine and chlorophenoxy moieties through various chemical reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deazetidinylated products.

Scientific Research Applications

1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]- can be compared with other similar compounds, such as:

    1H-Pyrazole derivatives: These compounds share the pyrazole core but differ in the substituents attached to the ring. The presence of the azetidine and chlorophenoxy groups in the target compound makes it unique.

    Azetidine-containing compounds: These compounds contain the azetidine ring but may lack the pyrazole core or chlorophenoxy group, resulting in different chemical and biological properties.

    Chlorophenoxy derivatives: These compounds have the chlorophenoxy group but may not contain the pyrazole or azetidine moieties, leading to distinct characteristics.

Properties

CAS No.

857532-46-8

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

4-[4-[2-(azetidin-1-yl)-1-(4-chlorophenoxy)ethyl]phenyl]-1H-pyrazole

InChI

InChI=1S/C20H20ClN3O/c21-18-6-8-19(9-7-18)25-20(14-24-10-1-11-24)16-4-2-15(3-5-16)17-12-22-23-13-17/h2-9,12-13,20H,1,10-11,14H2,(H,22,23)

InChI Key

LMQVASLLHRUDEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC(C2=CC=C(C=C2)C3=CNN=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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